molecular formula C6H4NO6P-2 B1229864 p-Nitrophenyl phosphate

p-Nitrophenyl phosphate

Cat. No. B1229864
M. Wt: 217.07 g/mol
InChI Key: XZKIHKMTEMTJQX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl phosphate(2-) is an organophosphate oxoanion that results from the removal of two protons from the phosphate group of 4-nitrophenyl phosphate. It is a conjugate base of a 4-nitrophenyl phosphate.

Scientific Research Applications

Electrochemical Detection in Assays

p-Nitrophenyl phosphate is extensively utilized in enzyme-linked immunosorbent assays (ELISAs) due to its ability to form a yellow, water-soluble product, p-nitrophenol, which strongly absorbs at 405 nm. Its electroactive nature allows for sensitive amperometric detection, enhancing the detection limits significantly compared to traditional spectrophotometry. This method has proven advantageous in assays like the detection of pneumolysin, a toxin from Streptococcus pneumoniae (Fanjul-Bolado, González-García, & Costa-García, 2006).

Activity Assays for Protein Tyrosine Phosphatases

p-Nitrophenyl phosphate is widely used as a phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases. Its conversion to a yellow 4-nitrophenolate ion upon hydrolysis makes it a popular choice for quick and straightforward assessment of phosphatase activity and for screening inhibitors. This utility was demonstrated in the structural analysis of human dual-specificity phosphatase 22 complexed with p-nitrophenyl phosphate (Lountos, Cherry, Tropea, & Waugh, 2015).

Phosphatase Activity in Marine Bacteria

p-Nitrophenyl phosphate has been employed to measure phosphatase activity in marine bacteria under various hydrostatic pressures, revealing significant variations in activity levels among different bacterial strains (Morita & Howe, 1957).

Electrochemical Derivatization and Catalysis

p-Nitrophenyl phosphate, known for its application in determining acid and alkaline phosphatases, has been used in the covalent modification of carbon surfaces with phosphate groups. This method has shown promising electrocatalytic activity towards the reduction of hydrogen peroxide, illustrating its versatility in electrochemical applications (Han, Yuan, Hu, & Xu, 2010).

Alkaline Phosphatase Assays in Environmental Studies

The hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase has been adapted for use in freshwater sediment studies. This approach aids in determining environmental perturbations, with significant correlations observed between phosphatase activity and microbial population density and biomass (Sayler, Puziss, & Silver, 1979).

Hydrolysis of Phosphate Esters in Environmental Decontamination

The hydrolysis of p-nitrophenyl phosphate by magnetite or fly ash, investigated in microemulsions and aqueous media, presents a potential application for environmental decontamination of organophosphates. This study contributes to understanding the fate of organophosphates in soil and their removal (Tafesse & Deppa, 2004).

properties

Product Name

p-Nitrophenyl phosphate

Molecular Formula

C6H4NO6P-2

Molecular Weight

217.07 g/mol

IUPAC Name

(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2

InChI Key

XZKIHKMTEMTJQX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-]

synonyms

4-nitrophenyl phosphate
4-nitrophenylphosphate
diammonium nitrophenylphosphate
dipotassium nitrophenylphosphate
disodium nitrophenylphosphate
magnesium nitrophenylphosphate
monosodium nitrophenylphosphate
nitrophenylphosphate
p-nitrophenol phosphate
p-nitrophenyl phosphate
sodium nitrophenylphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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